1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one
Overview
Description
1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of an ethyl group and a hydroxyl group on the phenyl ring, and a methyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:
Reagents: 5-Ethyl-2-hydroxybenzene, 2-methylpropanoyl chloride, aluminum chloride.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves:
Continuous addition of reagents: Ensuring a steady supply of 5-Ethyl-2-hydroxybenzene and 2-methylpropanoyl chloride.
Efficient mixing: Using static mixers to ensure thorough mixing of reagents.
Temperature control: Maintaining optimal reaction temperatures through heat exchangers.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 5-ethyl-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-ethyl-2-hydroxyphenyl)-2-methyl-1-propanol.
Substitution: Formation of 1-(5-ethyl-2-hydroxy-4-nitrophenyl)-2-methyl-1-propanone.
Scientific Research Applications
1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-hydroxyphenyl)ethanone: Lacks the methyl group on the propanone chain, resulting in different chemical properties.
1-(5-Ethyl-2-hydroxyphenyl)-2-propanone: Similar structure but without the methyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-ethyl-2-hydroxyphenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-5-6-11(13)10(7-9)12(14)8(2)3/h5-8,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXOBCGOYLVVDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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